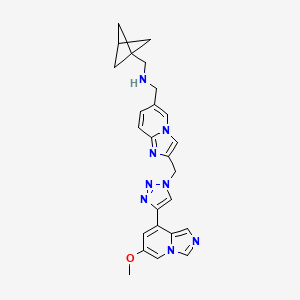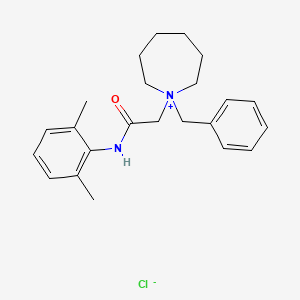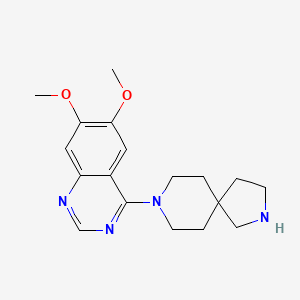
Enpp-1-IN-17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enpp-1-IN-17 is a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). ENPP1 is an enzyme that plays a crucial role in the hydrolysis of nucleotides, particularly cyclic GMP-AMP (cGAMP) and adenosine triphosphate (ATP). This compound has shown significant potential in inhibiting the hydrolysis of cGAMP and ATP, making it a valuable compound in the field of immunotherapy and cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Enpp-1-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: Enpp-1-IN-17 primarily undergoes hydrolysis reactions, where it inhibits the hydrolysis of cGAMP and ATP. These reactions are crucial for its function as an ENPP1 inhibitor .
Common Reagents and Conditions: The hydrolysis reactions involving this compound typically require the presence of calcium and zinc ions, which are essential for the enzymatic activity of ENPP1 .
Major Products: The major products formed from the hydrolysis reactions are the hydrolyzed forms of cGAMP and ATP, which are critical for the regulation of immune responses and other physiological processes .
Wissenschaftliche Forschungsanwendungen
Enpp-1-IN-17 has a wide range of scientific research applications, particularly in the fields of immunotherapy and cancer research. It has shown potential in:
Cancer Research: this compound has been studied for its ability to inhibit ENPP1, which is often overexpressed in various cancers.
Biological Studies: this compound is used in studies to understand the role of ENPP1 in various physiological processes, including cell proliferation, migration, and apoptosis.
Wirkmechanismus
Enpp-1-IN-17 exerts its effects by inhibiting the enzymatic activity of ENPP1. ENPP1 is responsible for the hydrolysis of cGAMP and ATP, which are crucial for the regulation of immune responses. By inhibiting ENPP1, this compound prevents the breakdown of cGAMP, leading to the activation of the STING pathway. This activation results in the production of interferons and other cytokines that enhance the immune response against tumors .
Vergleich Mit ähnlichen Verbindungen
SR-8314: Another ENPP1 inhibitor that promotes STING activation.
Compound 7c: A meta-pyridine substituted compound with a similar mechanism of action.
Uniqueness: Enpp-1-IN-17 is unique due to its high selectivity for cGAMP hydrolysis over ATP hydrolysis, with a selectivity ratio greater than 6.4. This selectivity makes it particularly effective in activating the STING pathway and enhancing immune responses .
This compound stands out as a promising compound in the field of immunotherapy and cancer research, offering potential benefits in enhancing immune responses and improving the efficacy of existing treatments.
Eigenschaften
Molekularformel |
C18H24N4O2 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
4-(2,8-diazaspiro[4.5]decan-8-yl)-6,7-dimethoxyquinazoline |
InChI |
InChI=1S/C18H24N4O2/c1-23-15-9-13-14(10-16(15)24-2)20-12-21-17(13)22-7-4-18(5-8-22)3-6-19-11-18/h9-10,12,19H,3-8,11H2,1-2H3 |
InChI-Schlüssel |
JFWDXDVLIPMYII-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC4(CCNC4)CC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



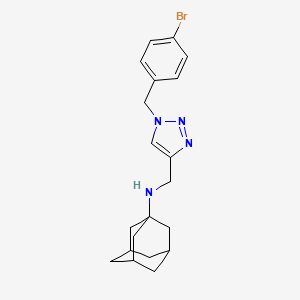
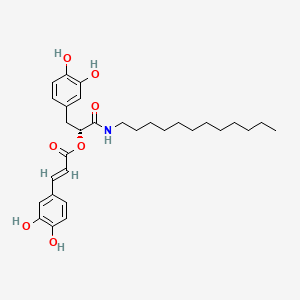
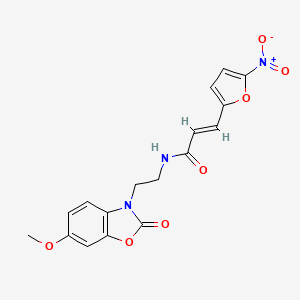
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-bromobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12391602.png)

![[Tyr0] Thymus Factor](/img/structure/B12391612.png)
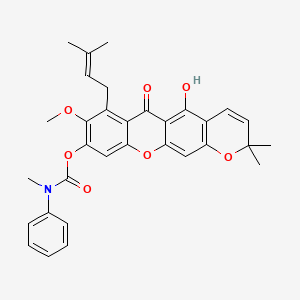
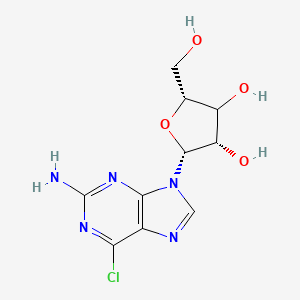
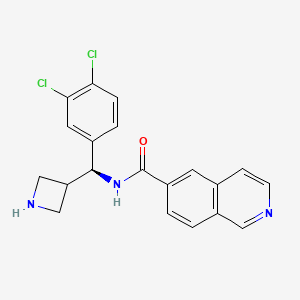
![(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one](/img/structure/B12391649.png)

